molecular formula C23H19N3O4 B6058746 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide

Cat. No. B6058746
M. Wt: 401.4 g/mol
InChI Key: QHRZGNIPUVBQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide, commonly known as BZ-423, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to have anti-inflammatory and immunomodulatory properties.

Mechanism of Action

The mechanism of action of BZ-423 involves the activation of the mitochondrial permeability transition pore (mPTP). This leads to the release of cytochrome c from the mitochondria, which triggers the apoptotic pathway. BZ-423 has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by macrophages.
Biochemical and Physiological Effects:
BZ-423 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the immune response. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BZ-423 in lab experiments is its specificity for the mPTP. This allows for the selective induction of apoptosis in cancer cells without affecting normal cells. However, one limitation of using BZ-423 is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of BZ-423. One direction is to further investigate its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to optimize the synthesis and formulation of BZ-423 to improve its bioavailability and efficacy.

Synthesis Methods

BZ-423 can be synthesized using a multi-step process. The first step involves the synthesis of 5-ethyl-2-amino-benzoxazole, which is then reacted with 3-bromoaniline to produce 3-(5-ethyl-1,3-benzoxazol-2-yl)aniline. This intermediate is then reacted with 3-methyl-4-nitrobenzoic acid in the presence of a coupling reagent to produce BZ-423.

Scientific Research Applications

BZ-423 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. It has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-3-15-7-10-21-19(12-15)25-23(30-21)17-5-4-6-18(13-17)24-22(27)16-8-9-20(26(28)29)14(2)11-16/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRZGNIPUVBQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.